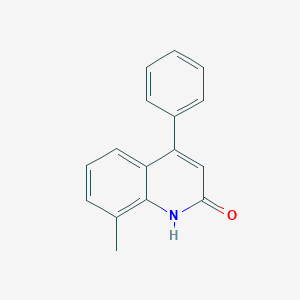

![molecular formula C19H12ClFN2O2S2 B492591 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 670271-65-5](/img/structure/B492591.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide, commonly known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

Mechanism of Action

Target of Action

tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .

Pharmacokinetics

The admet calculation of similar compounds showed favourable pharmacokinetic profiles .

Result of Action

The result of the compound’s action would be the inhibition of cell wall biosynthesis in M. tuberculosis, leading to cell lysis and death of the bacteria . This makes it a potential candidate for anti-tubercular therapy .

Advantages and Limitations for Lab Experiments

One of the main advantages of BF-168 is its ease of synthesis and purification, which makes it readily available for laboratory experiments. In addition, BF-168 exhibits excellent stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of BF-168 is its poor water solubility, which may limit its clinical application.

Future Directions

Several future directions for BF-168 research can be identified, including:

1. Identification of the molecular targets of BF-168: While the mechanism of action of BF-168 is known, the molecular targets of this compound are not fully understood. Further studies are needed to identify the specific proteins or pathways that are affected by BF-168.

2. Development of more water-soluble derivatives: The poor water solubility of BF-168 is a significant limitation for its clinical application. Therefore, the development of more water-soluble derivatives of BF-168 is needed to improve its pharmacokinetic properties.

3. Evaluation of the in vivo efficacy of BF-168: While BF-168 has shown promising results in vitro, its efficacy in vivo remains to be evaluated. Further studies are needed to determine the pharmacokinetics, toxicity, and efficacy of BF-168 in animal models.

4. Combination therapy studies: BF-168 has been shown to exhibit potent antitumor activity, but its efficacy may be further enhanced by combination therapy with other anticancer drugs. Therefore, further studies are needed to evaluate the potential of BF-168 in combination with other anticancer drugs.

Conclusion

In conclusion, BF-168 is a promising compound with potential therapeutic applications in cancer treatment. The ease of synthesis and purification, excellent selectivity towards cancer cells, and potent antitumor activity make it an attractive candidate for further research. However, the poor water solubility of BF-168 and the need for further studies to evaluate its efficacy in vivo and in combination therapy highlight the need for continued research in this field.

Synthesis Methods

The synthesis of BF-168 involves several steps, starting with the reaction between 2-aminobenzothiazole and 3-bromoanisole to yield 3-(2-aminobenzothiazol-6-yl)anisole. This intermediate product is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride to obtain BF-168. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

BF-168 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that BF-168 exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BF-168 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPQGMYQMMQTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)

![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)

![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)

![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)

![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)

![3-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492530.png)